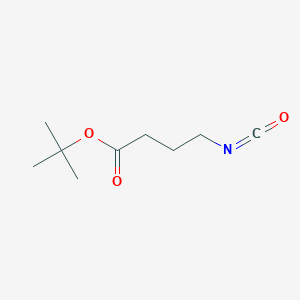

Tert-butyl 4-isocyanatobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-isocyanatobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)5-4-6-10-7-11/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOSBBQOIJQBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76197-90-5 | |

| Record name | tert-butyl 4-isocyanatobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Isocyanatobutanoate and Analogues

Precursor Synthesis and Functional Group Interconversions

The primary precursor for tert-butyl 4-isocyanatobutanoate is its corresponding primary amine, tert-butyl 4-aminobutanoate. The synthesis of this key intermediate involves the formation of the aminobutanoate structure and the regioselective installation of the sterically hindered tert-butyl ester.

The foundational step in synthesizing the target isocyanate is the preparation of tert-butyl 4-aminobutanoate. This precursor serves as the direct substrate for the isocyanate formation step. The synthesis of this amino ester can be approached from several angles, typically starting from 4-aminobutanoic acid (GABA) or a related butanoic acid derivative. The core challenge lies in selectively protecting the carboxylic acid as a tert-butyl ester while maintaining the free primary amine, which is required for the subsequent conversion to the isocyanate.

The introduction of a tert-butyl ester group presents a unique synthetic challenge. Standard Fischer esterification conditions, which involve reacting a carboxylic acid with tert-butanol under strong acid catalysis, are generally ineffective. This is due to the high reactivity of the tertiary alcohol, which readily undergoes acid-catalyzed E1 elimination to form isobutylene, even at room temperature asianpubs.orgchemicalforums.com. Consequently, specialized methods are required to achieve this transformation efficiently.

Several effective strategies have been developed:

Reaction with Isobutene: A common and effective method involves the acid-catalyzed addition of the carboxylic acid to isobutene gas. This approach directly forms the tert-butyl ester without the intermediacy of the unstable tert-butanol under harsh acidic conditions chemicalforums.com.

Use of Tert-butylating Agents: Reagents such as di-tert-butyl dicarbonate (Boc₂O) can be used to form tert-butyl esters thieme.de. More recently, a powerful method utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and tert-butylating agent has been reported. This system has proven effective for a wide range of carboxylic acids, including free amino acids, offering high yields and significantly reduced reaction times compared to conventional methods thieme.deorganic-chemistry.org.

Transesterification: This involves the exchange of the alkyl group of an existing ester with a tert-butyl group, although this is less common for direct synthesis from the carboxylic acid thieme.de.

Solid Acid Catalysis: To circumvent the issues with homogeneous acid catalysts, heterogeneous solid acid catalysts have been explored. For instance, silicotungstic acid supported on bentonite has been used for the esterification of acetic acid with tert-butanol, achieving high yields by minimizing the dehydration of the alcohol asianpubs.org.

Intermediate Activation: Another strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by tert-butanol. One such method uses benzotriazole esters, formed in situ from the carboxylic acid, which then efficiently react with tert-butyl alcohol in the presence of a base like 4-dimethylaminopyridine (DMAP) researchgate.net.

Isocyanate Group Formation in Butanoate Systems

Once the precursor, tert-butyl 4-aminobutanoate, is obtained, the next critical step is the conversion of the primary amino group into the isocyanate functionality. This transformation can be accomplished through several routes, broadly categorized as phosgene-based and non-phosgene methods.

Phosgenation Routes: The reaction of a primary amine with phosgene (COCl₂) is the traditional and most widely used industrial method for producing isocyanates nih.govacs.orggoogle.comuniversiteitleiden.nl. The process typically involves the formation of an intermediate carbamoyl chloride, which is then thermally decomposed (dehydrochlorinated) to yield the isocyanate and two equivalents of hydrogen chloride (HCl) google.comgoogle.com.

Given the extreme toxicity of gaseous phosgene, laboratory-scale syntheses often employ safer, solid or liquid phosgene surrogates ionike.comacs.orgnih.gov. These include:

Triphosgene: Bis(trichloromethyl) carbonate (BTC) is a stable, crystalline solid that decomposes to generate three equivalents of phosgene in situ upon reaction with a nucleophile or upon heating google.comacs.orgnih.gov. A well-established procedure for synthesizing amino acid ester isocyanates utilizes triphosgene in a biphasic system with sodium bicarbonate as a base, offering a convenient and high-yielding route orgsyn.org.

Diphosgene: Trichloromethyl chloroformate is a liquid alternative to gaseous phosgene google.com.

Photo-on-Demand Phosgenation: A novel approach uses chloroform (CHCl₃) as an inexpensive and abundant phosgene precursor. Upon UV irradiation, chloroform can be converted to phosgene in situ, allowing for a controlled and safer phosgenation process acs.orgnih.govacs.org.

Non-Phosgene Routes: Significant research efforts have focused on developing phosgene-free synthetic pathways to isocyanates, driven by the environmental and safety hazards associated with phosgene nih.govgoogle.comaidic.itresearchgate.net. These "green" alternatives avoid the use of highly toxic reagents and corrosive byproducts.

Key non-phosgene strategies include:

Thermal Decomposition of Carbamates: This is one of the most promising non-phosgene industrial processes nih.govacs.orgresearchgate.net. It is a two-step method that first involves the synthesis of a carbamate (B1207046) from the amine precursor. This can be achieved by reacting the amine with reagents like dimethyl carbonate or urea (B33335) nih.govacs.orgresearchgate.net. The resulting carbamate is then subjected to thermal cleavage (cracking), yielding the desired isocyanate and an alcohol, which can often be recycled nih.govresearchgate.net. This route completely avoids the use of chlorine acs.org.

The Urea Process: This method uses urea, an alcohol, and an amine to generate a carbamate, which is subsequently decomposed to the isocyanate. This process is highly efficient and can be considered a "zero emission" route, as the byproducts (ammonia and alcohol) can be recycled to synthesize the starting materials nih.govacs.org.

Carbonylation of Amines or Nitro Compounds: These methods utilize carbon monoxide (CO) to introduce the carbonyl group. Amines can undergo oxidative carbonylation, while nitro compounds can undergo reductive carbonylation to form isocyanates, often with the help of a catalyst nih.govacs.orguniversiteitleiden.nlionike.com.

Formamide-Based Synthesis: A patented process describes the reaction of an organic formamide with a diorganocarbonate, followed by thermolysis of the reaction product to obtain the corresponding isocyanate in high yield google.com.

Beyond the primary phosgene and non-phosgene routes, other chemical transformations can be employed to generate the isocyanate group.

Oxidation of Isonitriles: The oxidation of isonitriles (isocyanides) provides a direct route to the corresponding isocyanates aidic.it.

Curtius, Hofmann, and Lossen Rearrangements: These classic name reactions involve the rearrangement of an acyl azide, amide, or hydroxamic acid, respectively, to form an isocyanate intermediate. While powerful for certain substrates, they may require harsher conditions or less accessible starting materials compared to the direct conversion of an amine.

Sigmatropic Rearrangement: Novel synthetic routes, such as the sigmatropic rearrangement of specific boron compounds, have been proposed for the synthesis of α-isocyanates aidic.it.

Multi-Component Reactions (MCRs) for Complex Butanoate Architectures

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates atoms from all starting materials organic-chemistry.orgwikipedia.org. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity, making them valuable tools in modern organic synthesis and drug discovery acsgcipr.org.

While a direct MCR for the synthesis of this compound is not common, the principles of MCRs can be applied to create complex molecular architectures that feature a butanoate scaffold. The amine or a derivative of the butanoate precursor could serve as a component in well-known MCRs.

For example:

Ugi and Passerini Reactions: These are prominent isocyanide-based MCRs organic-chemistry.orgwikipedia.org. The amine precursor, tert-butyl 4-aminobutanoate, could potentially be used as the amine component in a four-component Ugi reaction, alongside an aldehyde or ketone, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex α-acylamino carboxamide derivative of the butanoate.

Biginelli and Hantzsch Reactions: These classic MCRs are used to synthesize dihydropyrimidines and dihydropyridines, respectively baranlab.org. A butanoate derivative containing a suitable functional group (e.g., a β-ketoester) could be envisioned as a starting material for these cyclocondensation reactions, leading to heterocyclic butanoate structures.

The application of MCRs thus offers a powerful strategy for leveraging the butanoate structure as a building block for the divergent synthesis of diverse and complex molecules.

Catalytic Strategies in the Synthesis of Functional Butanoates

The introduction of functional groups, such as the isocyanate moiety in this compound, often relies on catalytic methods to ensure high efficiency and control over the reaction. While direct catalytic synthesis of this specific compound is not extensively documented in publicly available literature, analogous catalytic strategies for the formation of butanoate esters and isocyanates provide a strong basis for its synthesis.

One of the most prominent methods for synthesizing isocyanates is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide. wikipedia.orggoogle.com This reaction proceeds through an isocyanate intermediate and is known for its high yield and tolerance of a wide range of functional groups. wikipedia.orggoogle.com The rearrangement can be catalyzed by both Brønsted and Lewis acids, which can significantly lower the required decomposition temperature and improve the yield of the isocyanate. wikipedia.org For instance, the use of boron trifluoride or boron trichloride as a catalyst has been shown to reduce the reaction temperature by approximately 100°C. wikipedia.org

Another key strategy involves the use of phosgene-free reagents . Due to the high toxicity of phosgene, a traditional reagent for isocyanate synthesis, significant effort has been dedicated to developing safer alternatives. d-nb.inforsc.org Non-phosgene routes often involve the thermal decomposition of carbamates. d-nb.info Catalysts play a crucial role in these processes, with various metal-based catalysts being investigated to facilitate the decomposition of carbamates to isocyanates. researchgate.net

The synthesis of the butanoate backbone itself can also be achieved through catalytic methods. For instance, the esterification of butanoic acid with an appropriate alcohol can be catalyzed by enzymes, offering a green and selective synthetic route.

Below is a table summarizing various catalytic approaches relevant to the synthesis of functionalized butanoates and isocyanates:

| Catalytic Method | Precursor | Catalyst Example | Product | Key Advantages |

| Catalytic Curtius Rearrangement | Carboxylic Acid | Boron Trifluoride | Isocyanate | Lower reaction temperature, higher yield wikipedia.org |

| One-Pot Curtius Rearrangement | Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | Isocyanate/Carbamate | Increased efficiency organic-chemistry.org |

| Carbamate Decomposition | Carbamate | Metal-based catalysts | Isocyanate | Phosgene-free, safer alternative d-nb.inforesearchgate.net |

| Enzymatic Esterification | Butanoic Acid | Lipase | Butanoate Ester | Green, high selectivity |

Scalability Considerations in Laboratory and Process Chemistry Research

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors, including safety, efficiency, cost-effectiveness, and environmental impact. For the synthesis of this compound, scalability is a key aspect, particularly concerning the potentially hazardous intermediates and reagents involved.

A significant advancement in the scalable synthesis of isocyanates is the use of continuous flow technology . nih.govrepec.org This approach offers several advantages over traditional batch processing, especially for reactions involving hazardous intermediates like acyl azides in the Curtius rearrangement. nih.govrepec.org Continuous flow reactors allow for better control over reaction parameters such as temperature and residence time, minimizing the accumulation of unstable intermediates and thus enhancing safety. nih.govrepec.org

Research has demonstrated the successful implementation of continuous flow Curtius rearrangements on a multi-kilogram scale. google.com These processes often involve the in-situ generation of the acyl azide followed by its immediate thermal rearrangement to the isocyanate, which can then be trapped by a suitable nucleophile. nih.govrepec.org This "telescoped" approach, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, significantly improves process efficiency and safety. nih.gov

The table below outlines key scalability considerations for the synthesis of isocyanates:

| Factor | Laboratory Scale | Process Chemistry (Scalable) |

| Reaction Setup | Batch reactors | Continuous flow reactors |

| Safety | Management of small quantities of hazardous materials | Enhanced safety through controlled reaction conditions and minimal accumulation of hazardous intermediates nih.govrepec.org |

| Efficiency | Step-wise synthesis with isolation of intermediates | Telescoped reactions, in-situ generation and consumption of intermediates nih.gov |

| Throughput | Milligram to gram scale | Kilogram scale and beyond nih.govgoogle.com |

| Process Control | Manual control of reaction parameters | Automated and precise control over temperature, pressure, and residence time nih.gov |

The development of scalable, phosgene-free routes to isocyanates remains an active area of research. d-nb.inforsc.org The urea process, which utilizes urea, alcohol, and amines as raw materials to generate carbamates that are then decomposed to isocyanates, is a promising green alternative, although it is still in the experimental phase. d-nb.info The primary byproducts of this method are alcohol and ammonia, which can be recycled, contributing to a "zero emission" process. d-nb.info

Reaction Mechanisms and Mechanistic Investigations of Tert Butyl 4 Isocyanatobutanoate

Reactivity of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in the formation of ureas, urethanes, and other important chemical linkages.

Nucleophilic Addition Reactions and Their Kinetic Profiles

The primary reaction of the isocyanate moiety is nucleophilic addition. Alcohols, amines, and water are common nucleophiles that react with isocyanates to form carbamates (urethanes), ureas, and carbamic acids, respectively. The latter are unstable and typically decompose to an amine and carbon dioxide.

The reactivity of the isocyanate group is influenced by both electronic and steric factors. Electron-withdrawing groups on the isocyanate-bearing substituent increase the electrophilicity of the carbon atom and thus accelerate the reaction rate. poliuretanos.net Conversely, bulky substituents near the isocyanate group can hinder the approach of the nucleophile, slowing the reaction. poliuretanos.net Aliphatic isocyanates are generally less reactive than their aromatic counterparts due to the electron-donating nature of alkyl groups. poliuretanos.net

The reaction with amines to form ureas is typically very fast and often does not require a catalyst. poliuretanos.net In contrast, the reaction with alcohols to form urethanes is slower and frequently catalyzed by bases or organometallic compounds.

Table 1: General Reactivity of Isocyanates with Nucleophiles

| Nucleophile | Product | Relative Rate |

| Primary Aliphatic Amine | Substituted Urea (B33335) | Very Fast |

| Primary Aromatic Amine | Substituted Urea | Fast |

| Primary Alcohol | Urethane (B1682113) (Carbamate) | Moderate |

| Water | Carbamic Acid (unstable) -> Amine + CO2 | Moderate |

| Secondary Amine | Substituted Urea | Slow |

| Tertiary Alcohol | Urethane (Carbamate) | Very Slow |

This table provides a generalized view of isocyanate reactivity. Specific rates will vary based on substrate, solvent, and catalyst.

Cycloaddition Chemistry and Rearrangement Pathways

Isocyanates can participate in cycloaddition reactions. For instance, they can react with compounds containing double or triple bonds to form heterocyclic systems. While specific examples for tert-butyl 4-isocyanatobutanoate are not extensively documented in readily available literature, the general reactivity pattern of isocyanates suggests potential for such transformations.

Rearrangement reactions of isocyanates are also known, though less common than nucleophilic additions. Under certain conditions, such as heating or catalysis, isocyanates can undergo dimerization or trimerization to form uretidinediones and isocyanurates, respectively.

Polymerization Mechanisms Initiated by the Isocyanate Moiety

The isocyanate group can serve as a key functional group in polymerization reactions. The reaction of di- or poly-isocyanates with polyols is the fundamental basis for the production of polyurethanes. While this compound is a monoisocyanate, it can be used to cap or modify the end-groups of polymers.

Furthermore, certain isocyanates can undergo homopolymerization under specific catalytic conditions, although this is less common for simple alkyl isocyanates. The polymerization of tert-butyl isocyanate itself can be initiated by strong bases or certain organometallic catalysts. nih.gov

Reactivity of the Tertiary Butyl Ester Group

The tertiary butyl ester group is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under a variety of conditions and its selective removal under acidic conditions.

Ester Transformations in Complex Synthetic Sequences

The tert-butyl ester group in molecules like this compound is often employed as a latent carboxylic acid. In a multi-step synthesis, the isocyanate group can be reacted first, for example, with an amine to form a urea linkage. Subsequently, in a later step, the tert-butyl ester can be deprotected to reveal the carboxylic acid. This acid can then be used in further transformations, such as amide bond formation or reduction. This strategy is valuable in the synthesis of complex molecules where the order of functional group manipulation is critical. For instance, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a related compound, serves as a key intermediate in the synthesis of pharmaceutically active molecules, highlighting the utility of the Boc-protected piperidine (B6355638) structure in complex synthesis. researchgate.net

Interplay Between Isocyanate and Ester Functionalities

The chemical behavior of this compound is dictated by the mutual influence of its electrophilic isocyanate group and the sterically demanding tert-butyl ester. The isocyanate group, with its electron-deficient carbon atom, is a prime target for nucleophilic attack. Typical reactions involve the addition of alcohols to form urethanes, amines to yield ureas, and water to produce a carbamic acid which subsequently decarboxylates to an amine. The reactivity of the isocyanate is modulated by the electronic nature of its substituent; electron-withdrawing groups enhance its electrophilicity, while electron-donating groups diminish it. rsc.org

The tert-butyl ester group, while generally less reactive than the isocyanate, can participate in reactions under specific conditions. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, although the bulky tert-butyl group can sterically hinder this process. More significantly, the ester functionality can influence the reactivity of the isocyanate group through intramolecular interactions. For instance, in the presence of a suitable catalyst or under thermal conditions, intramolecular cyclization can occur, where the oxygen of the ester carbonyl could potentially interact with the isocyanate carbon. However, detailed mechanistic studies on such intramolecular pathways for this specific molecule are not extensively documented in the current literature.

The presence of both functionalities on the same molecule opens up possibilities for sequential or one-pot multi-component reactions, where the isocyanate can react first, followed by a transformation involving the ester, or vice-versa. The specific reaction conditions, including the nature of the nucleophile, catalyst, and temperature, will determine the chemoselectivity of these transformations.

Radical-Mediated Reactions Involving Butyl and Butanoato Radicals

The involvement of this compound in radical reactions introduces another layer of complexity to its chemical profile. While direct radical reactions on the butanoato backbone are not extensively reported, the generation of radicals at various positions can be envisaged. For instance, the abstraction of a hydrogen atom from the alkyl chain by a potent radical initiator could lead to the formation of a butanoato radical. The subsequent fate of this radical would depend on the reaction conditions and the presence of other reactive species.

Furthermore, the tert-butyl group itself can be a source of radicals under certain conditions. For example, the thermal or photochemical decomposition of peroxides in the presence of the molecule could potentially lead to the formation of a tert-butyl radical. The reactivity of such radicals is well-established, and they can participate in a variety of abstraction and addition reactions.

A summary of potential radical generation and subsequent reactions is presented in the table below:

| Radical Source | Generation Method | Potential Reaction Pathway | Product Type |

| Butanoato Radical | Hydrogen abstraction from the alkyl chain | Intramolecular cyclization, Intermolecular addition | Cyclic lactams, Functionalized butanoates |

| Imidoyl Radical | Radical addition to the isocyanate group | Hydrogen abstraction, Cyclization | N-substituted amides, Heterocycles |

| Tert-butyl Radical | Decomposition of radical initiators | Hydrogen abstraction, Addition to unsaturated bonds | Alkanes, Functionalized adducts |

This table represents potential, mechanistically plausible pathways and is not based on experimentally confirmed reactions for this compound.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly when chiral centers are present or are formed during the reaction. The stereospecificity of reactions involving the isocyanate group has been a subject of study. For instance, the rearrangement of chiral allyl cyanates to allyl isocyanates has been shown to proceed in a stereospecific manner, suggesting a concerted mechanism involving a cyclic transition state. acs.org This principle of stereochemical transfer could be relevant in reactions where a chiral nucleophile attacks the isocyanate.

In the context of radical cyclization reactions, the stereochemistry of the newly formed ring is often controlled by the geometry of the transition state. For 5-exo-trig cyclizations, the "alkenyl radical cyclization rule" often dictates the stereochemical preference, leading to the formation of a specific diastereomer. While specific studies on the radical cyclization of this compound are lacking, general principles of stereochemical control in radical reactions would apply.

The development of diastereoselective reactions involving this bifunctional molecule is an area of active interest. The use of chiral catalysts or auxiliaries could induce facial selectivity in nucleophilic additions to the isocyanate or in radical reactions along the butanoate chain. The interplay between the existing functionalities and any introduced chiral elements would be crucial in determining the degree of stereocontrol.

| Reaction Type | Potential for Stereocontrol | Controlling Factors |

| Nucleophilic addition to isocyanate | High | Chirality of the nucleophile, Chiral catalysts |

| Intramolecular cyclization | Moderate to High | Ring size, Transition state geometry |

| Radical cyclization | Moderate to High | Transition state geometry, Nature of the radical |

This table provides a general overview of the potential for stereochemical control in different reaction types involving a molecule with the functionalities of this compound.

Computational and Theoretical Studies on Tert Butyl 4 Isocyanatobutanoate

Quantum Mechanical Investigations of Electronic Structure and Reactivity

A foundational aspect of understanding any chemical compound is the study of its electronic structure. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), could provide a detailed picture of the electron distribution within tert-butyl 4-isocyanatobutanoate. Key parameters that would be investigated include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is likely to be located on the isocyanate group, making it susceptible to nucleophilic attack, while the LUMO would also be centered on the N=C=O moiety, indicating its electrophilic character.

Electrostatic Potential Mapping: This technique would visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the electron-rich and electron-poor areas. This would be instrumental in predicting how the molecule interacts with other reactants.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the bonding and hybridization within the molecule, as well as quantifying the charge distribution on each atom. This would offer a more nuanced understanding of the electronic effects of the tert-butyl ester group on the reactivity of the isocyanate functionality.

A hypothetical data table summarizing the results of such a study might look like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| B3LYP | 6-311++G(d,p) | -7.5 | -0.8 | 2.5 |

Note: The data in this table is hypothetical and serves as an example of what a computational study might produce.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule plays a critical role in its reactivity and physical properties. This compound has several rotatable bonds, leading to a complex potential energy surface with multiple conformers. A thorough conformational analysis would involve:

Systematic Conformational Search: Using computational methods, all possible low-energy conformations of the molecule would be identified. This would involve rotating the single bonds in the butyl chain and around the ester group.

Calculation of Relative Energies: The relative energies of these conformers would be calculated to determine the most stable structures and their populations at a given temperature.

Analysis of Rotational Barriers: The energy barriers for rotation around key bonds would be computed to understand the flexibility of the molecule and the ease of interconversion between different conformers.

A representative data table for a conformational analysis could be:

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180 | 0.00 | 65 |

| Gauche | 60 | 1.2 | 35 |

Note: The data in this table is hypothetical and serves as an example of what a computational study might produce.

Reaction Pathway Elucidation Through Transition State Theory

The isocyanate group is known for its rich and diverse reactivity, participating in reactions with a wide range of nucleophiles such as alcohols, amines, and water. Transition State Theory (TST) combined with quantum mechanical calculations is the primary tool for investigating the mechanisms of these reactions. Such studies on this compound would involve:

Locating Transition States: For a given reaction, such as the addition of an alcohol to the isocyanate, the geometry of the transition state would be located on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, would be calculated. This provides a quantitative measure of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the located transition state connects the reactants and the desired products on the reaction pathway.

An example of a data table for a reaction pathway study is shown below:

| Reaction | Nucleophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Urethane (B1682113) Formation | Methanol | 15.2 | -25.8 |

| Urea (B33335) Formation | Methylamine | 10.5 | -30.1 |

Note: The data in this table is hypothetical and serves as an example of what a computational study might produce.

Solvent Effects on Reaction Mechanisms: Computational Models

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can be used to simulate these solvent effects. For this compound, this would be particularly important for understanding its reactivity in different reaction media. Two common approaches are:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to account for bulk solvent effects.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

A hypothetical comparison of reaction barriers in different solvents might be presented as follows:

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) - Urethane Formation |

| Tetrahydrofuran | 7.6 | 16.5 |

| Acetonitrile | 37.5 | 14.8 |

| Water | 78.4 | 13.9 |

Note: The data in this table is hypothetical and serves as an example of what a computational study might produce.

Predictive Modeling for Novel Reactivity and Functionalization

Beyond understanding its existing chemistry, computational modeling can be a powerful tool for predicting new reactions and functionalizations of this compound. This could involve:

Screening of Novel Reactants: The reactivity of the isocyanate group with a wide range of unconventional nucleophiles could be computationally screened to identify promising new reactions.

Design of Catalysts: Computational methods could be used to design catalysts that can selectively promote specific reactions of this compound, for example, to control the regioselectivity of addition to the N=C=O group.

Exploring Photochemical Reactivity: The excited-state properties of the molecule could be investigated to explore the possibility of light-induced reactions and functionalizations.

While detailed computational studies on this compound are not yet widely available in the scientific literature, the framework for such investigations is well-established. The application of these computational and theoretical methods would undoubtedly provide a deeper understanding of the fundamental properties of this important synthetic building block and could pave the way for its application in new and innovative ways.

Applications in Advanced Materials Science and Polymer Research

Design and Synthesis of Functional Polymers

The strategic design of functional polymers often relies on monomers that can impart specific chemical or physical properties to the final material. Tert-butyl 4-isocyanatobutanoate and its structural analogs serve as key components in various polymerization techniques to create polymers with tailored functionalities.

Polyurethane and Polyurea Synthesis via Isocyanate Polymerization

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols and amines, forming urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity is the foundation of polyurethane and polyurea chemistry. In this context, this compound can act as a monofunctional reactant to end-cap polymer chains or be incorporated into more complex architectures.

When reacted with a polyol (a molecule with multiple alcohol functional groups), the isocyanate moiety of this compound would form a urethane bond. If used as a chain terminator, it would introduce a tert-butyl butanoate group at the end of the polymer chain. Similarly, its reaction with a primary or secondary amine results in the formation of a substituted urea. The synthesis of polyureas can be achieved through several pathways, including the reaction of diisocyanates with water, which proceeds through a carbamic acid intermediate that decomposes to an amine and carbon dioxide. mdpi.com This amine then rapidly reacts with another isocyanate group to form a urea linkage. mdpi.com

Phosgene-free methods for isocyanate synthesis have also been developed, which can be applied to create precursors for polyurethanes. nih.gov One such method involves using di-tert-butyl dicarbonate (Boc2O) to convert primary amines into isocyanates. nih.gov While these are general reactions for isocyanates, they define the potential pathways for incorporating the unique tert-butyl butanoate structure into polyurethane and polyurea materials.

Controlled Radical Polymerization (e.g., RAFT) of Related Monomers

While this compound itself is not typically used in radical polymerization, monomers containing the tert-butyl butanoate structure, such as tert-butyl acrylate (tBA), are widely employed in controlled radical polymerization (CRP) techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust method for synthesizing polymers with controlled molecular weights and low dispersity. nih.gov

The RAFT polymerization of monomers like tBA allows for the creation of well-defined polymers where the tert-butyl ester group can be later hydrolyzed to yield poly(acrylic acid), a versatile polyelectrolyte. The success of RAFT polymerization depends on the appropriate selection of a chain transfer agent (CTA). sigmaaldrich.com For acrylates like tBA, dithiobenzoates and trithiocarbonates are commonly used CTAs. researchgate.net The process establishes a dynamic equilibrium between active propagating macroradicals and dormant polymer chains, enabling controlled chain growth. nih.gov

Research has detailed the synthesis of cyclic polymers via a specialized form of RAFT known as ring-expansion RAFT (RE-RAFT) polymerization using tert-butyl acrylate, demonstrating advanced topological control. nih.gov

| Polymerization Method | Monomer | Key Features | Reference |

|---|---|---|---|

| RAFT Polymerization | tert-butyl acrylate (tBA) | Produces well-defined polymers; linear increase in molecular weight with conversion. | researchgate.net |

| ATRP (Atom Transfer Radical Polymerization) | tert-butyl acrylate (tBA) | Synthesizes polymers with low polydispersity (Mw/Mn as low as 1.2); allows for block copolymer synthesis. | researchgate.net |

| Ring-Expansion RAFT (RE-RAFT) | tert-butyl acrylate (tBA) | Utilizes a cyclic RAFT agent to produce cyclic poly(tert-butyl acrylate). | nih.gov |

Anionic Polymerization Strategies for Butanoate-Containing Polymers

Anionic polymerization is another powerful technique for producing polymers with well-defined structures, particularly for vinyl monomers with electron-withdrawing groups, such as acrylates and methacrylates. wikipedia.orgyoutube.com Monomers like tert-butyl methacrylate (tBMA) and tert-butyl acrylate (tBA) are readily polymerized using anionic methods. This process involves initiation by a strong nucleophile, such as an organolithium compound, which attacks the monomer to create a propagating carbanion. du.edu.egyoutube.com

A key advantage of anionic polymerization is its "living" nature when impurities are absent, meaning there is no inherent termination step. wikipedia.org This allows for the synthesis of polymers with narrow molecular weight distributions and the creation of complex architectures like block and star polymers. wikipedia.orgkpi.ua For instance, star-shaped polymers containing poly(tert-butyl methacrylate) arms have been synthesized using arm-first living anionic polymerization techniques. elsevierpure.com Another relevant strategy is the anionic ring-opening polymerization (AROP) of cyclic esters like β-butyrolactone, which yields polyesters. The mechanism of AROP is highly dependent on the initiator used, which can cleave the lactone ring at different positions. mdpi.com

Hybrid Copolymerization Approaches

Hybrid copolymerization refers to methods that combine different polymerization mechanisms to incorporate monomers with distinct reactivities into a single polymer chain. mdpi.comresearchgate.net This approach is challenging but enables the synthesis of novel copolymers with unique properties.

A notable example involves the hybrid copolymerization of ethylene oxide (EO), a cyclic monomer that polymerizes via an anionic ring-opening mechanism, and tert-butyl methacrylate (tBMA), a vinyl monomer that can undergo anionic polymerization. mdpi.comnih.gov Using a strong, non-nucleophilic organobase catalyst, it is possible to create a statistical copolymer from these structurally different monomers. mdpi.com The mechanism involves the catalyst activating an initiator (like an alcohol) to generate an alkoxide, which can then attack either the EO monomer to initiate ring-opening or the tBMA monomer to initiate vinyl addition. mdpi.comresearchgate.net This creates two types of active centers, allowing for the concurrent incorporation of both monomers into the growing polymer chain. mdpi.com

Polymeric Architectures with Tailored Properties

The ability to control polymerization processes allows for the synthesis of polymers with complex, non-linear architectures. These architectures, such as block, graft, and star polymers, often exhibit unique physical properties and self-assembly behaviors compared to their linear counterparts.

Block, Graft, and Star Polymer Synthesis

Monomers containing the tert-butyl butanoate moiety are instrumental in building these sophisticated polymer structures.

Block Copolymers : These polymers consist of long sequences (blocks) of different monomer units. They are often synthesized by living polymerization techniques where a second monomer is added after the first has been completely consumed. harth-research-group.org For example, AB diblock copolymers of poly(n-butyl methacrylate)-block-poly(tert-butyl acrylate) have been prepared using Atom Transfer Radical Polymerization (ATRP). researchgate.net Anionic polymerization is also a classic method for synthesizing well-defined block copolymers. mdpi.comtennessee.edu

Graft Copolymers : These architectures feature a main polymer backbone with polymeric side chains (grafts) attached. One common method is the "grafting onto" approach, where pre-synthesized side chains are attached to a reactive backbone. fudan.edu.cn Another is the "grafting from" method, where side chains are grown from initiation sites along the main chain. The synthesis of poly(norbornene)-graft-poly(tert-butyl acrylate) has been achieved by combining Ring-Opening Metathesis Polymerization (ROMP) and ATRP. researchgate.net Similarly, poly(tert-butyl methacrylate)-graft-poly(dimethylsiloxane) has been synthesized using RAFT polymerization. sci-hub.se

Star Polymers : Star polymers consist of multiple polymer chains (arms) emanating from a central core. They can be synthesized via "arm-first" or "core-first" methods. In the "arm-first" approach, linear polymer arms are synthesized first and then attached to a multifunctional linking agent. cmu.edu Star-shaped poly(tert-butyl acrylate) has been successfully prepared using ATRP with divinylbenzene as the linking agent. cmu.edu Anionic polymerization is also highly effective for creating star polymers; for instance, star polymers with three distinct branches, including poly(tert-butyl methacrylate), have been synthesized. kpi.ua

| Architecture | Monomer(s) | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Star Polymer | tert-butyl acrylate (tBA) | ATRP ("arm-first") | High yields (up to 95%) of star polymers were achieved using divinylbenzene as a coupling agent. | cmu.edu |

| Star Polymer | tert-butyl methacrylate (tBMA) | Anionic Polymerization | Successfully prepared three-arm star copolymers with PS, PDMS, and PTBMA branches. | kpi.ua |

| Graft Copolymer | tert-butyl acrylate (tBA), norbornene derivative | ATRP and ROMP | Combination of polymerization techniques yielded poly(norbornene)-graft-poly(tert-butyl acrylate). | researchgate.net |

| Block Copolymer | n-butyl methacrylate, tert-butyl acrylate (tBA) | ATRP | Sequential polymerization produced an AB diblock copolymer with controlled structure. | researchgate.net |

| Star Graft Copolymer | tert-butyl acrylate (tBA), styrene | Anionic Polymerization, ATRP, "Click" Chemistry | Synthesized star copolymers with asymmetric V-shaped side chains of PS and PtBA on a hyperbranched core. | fudan.edu.cn |

Stimuli-Responsive Polymeric Systems

The incorporation of this compound into polymer structures is a key strategy for creating stimuli-responsive systems, particularly those sensitive to changes in pH. The process involves an initial polymer modification step, followed by a deprotection step to unmask the responsive group.

First, a polymer containing reactive groups such as hydroxyl (-OH) or amine (-NH2) is reacted with this compound. The isocyanate moiety (-NCO) readily forms a stable carbamate (B1207046) or urea linkage with the polymer, respectively. At this stage, the appended butanoate side chain is terminated by the bulky, non-polar tert-butyl group, which renders it chemically inert and hydrophobic.

The crucial step for inducing stimuli-responsiveness is the subsequent hydrolysis of the tert-butyl ester. This is typically achieved by treating the modified polymer with an acid, such as trifluoroacetic acid. This reaction cleaves the ester bond, releasing isobutylene and exposing a terminal carboxylic acid (-COOH) group on the side chain.

The presence of these newly formed carboxylic acid groups along the polymer backbone imparts pH-responsive behavior. nih.govresearchgate.net In acidic environments (low pH), the carboxylic acid groups are protonated (-COOH), becoming less polar and capable of forming hydrogen bonds. This often leads to the collapse of the polymer chains or aggregation. Conversely, in basic environments (high pH), the carboxylic acid groups are deprotonated to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and swell, leading to the dissolution of aggregates or a macroscopic expansion in hydrogels. nih.govresearchgate.net This reversible transition between a collapsed, hydrophobic state and a swollen, hydrophilic state is the hallmark of a pH-responsive polymer.

| Stimulus | Polymer State (Post-Deprotection) | Dominant Functional Group | Consequence for Polymer Structure |

| Low pH (Acidic) | Collapsed / Aggregated | Carboxylic Acid (-COOH) | Increased hydrophobicity, chain collapse |

| High pH (Basic) | Swollen / Dissolved | Carboxylate (-COO⁻) | Increased hydrophilicity, chain expansion due to electrostatic repulsion |

Role as a Functional Building Block in Polymer Derivatization

This compound serves as a highly effective functional building block for the post-polymerization modification of a wide range of polymers. researchgate.net Post-polymerization modification is a powerful technique that allows for the introduction of new functional groups onto a pre-synthesized polymer, thereby altering its properties without changing the main polymer backbone. The high reactivity of the isocyanate group is central to this application.

Isocyanates are known to react efficiently and often without the need for a catalyst with nucleophiles like alcohols, amines, and thiols under mild conditions. researchgate.net This allows for the derivatization of polymers containing these functional groups with high conversion rates and minimal side product formation. researchgate.net For example, polymers such as poly(N-hydroxyethyl acrylamide) or those with hydroxyl end-groups can be readily functionalized with this compound. The reaction results in the formation of a stable carbamate linkage, covalently attaching the butanoate side chain to the polymer.

This derivatization strategy offers several advantages:

Versatility: It can be applied to a diverse range of polymers prepared by various polymerization techniques.

Controlled Functionality: The degree of functionalization can be controlled by adjusting the stoichiometry of the reactants.

Latent Reactivity: It introduces a protected functional group (the tert-butyl ester) that can be activated in a subsequent, independent chemical step. This two-step approach is crucial for creating complex, multi-functional materials.

| Polymer Functional Group | Linkage Formed with Isocyanate | Resulting Structure |

| Hydroxyl (-OH) | Carbamate (Urethane) | Polymer-O-C(=O)-NH-(CH₂)₃-C(=O)O-tBu |

| Primary Amine (-NH₂) | Urea | Polymer-NH-C(=O)-NH-(CH₂)₃-C(=O)O-tBu |

| Thiol (-SH) | Thiocarbamate | Polymer-S-C(=O)-NH-(CH₂)₃-C(=O)O-tBu |

Self-Assembly of Butanoate-Derived Polymeric Systems

Self-assembly is the spontaneous organization of molecules or polymer chains into ordered structures, driven by non-covalent interactions. mdpi.com The derivatization of polymers with this compound provides a powerful tool to control and direct such assembly processes, particularly in solution.

After the initial grafting of the butanoate moiety and subsequent deprotection to reveal the carboxylic acid, the resulting polymer becomes amphiphilic, meaning it possesses both hydrophobic (the polymer backbone) and hydrophilic (the carboxylic acid side chains) components. This dual nature drives the self-assembly process in aqueous media. mdpi.com

The morphology of the resulting self-assembled nanostructures (e.g., micelles, vesicles, or larger aggregates) is governed by a delicate balance of forces, including hydrogen bonding between carboxylic acid groups, hydrophobic interactions of the polymer backbone, and electrostatic repulsion between charged carboxylate groups. mdpi.com This balance can be finely tuned by external stimuli, primarily pH. At low pH, where the side chains are protonated and less soluble, hydrophobic and hydrogen-bonding interactions dominate, favoring the formation of compact structures like core-shell micelles where the hydrophobic backbone is shielded from the water. As the pH is raised, deprotonation of the carboxylic acid groups increases electrostatic repulsion, which can lead to a swelling of the structures or even their complete disassembly. This controllable assembly and disassembly is a key feature of "smart" materials.

Integration into Supramolecular Assemblies and Networks

Beyond the self-assembly of individual polymer chains, the functional groups introduced by this compound can act as nodes for building larger, more complex supramolecular structures and networks. researchgate.netrsc.org Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, metal coordination, and host-guest interactions—to link molecular components.

The carboxylic acid groups, exposed after the deprotection step, are particularly adept at forming strong and directional hydrogen bonds. For instance, two carboxylic acid groups can form a stable dimeric linkage. When present in high density along a polymer chain, these groups can create extensive hydrogen-bonded networks, leading to the formation of physical gels or other complex architectures.

Furthermore, the carboxylate anions (formed at higher pH) can act as ligands, coordinating with metal ions. This interaction can be used to crosslink polymer chains, forming metallo-supramolecular networks. researchgate.net The strength and lability of these metal-ligand bonds can be tuned by the choice of metal ion, allowing for the creation of materials with dynamic properties, such as self-healing capabilities or responsiveness to the presence of specific metal ions. The integration of these butanoate-derived functional groups thus provides a platform for designing sophisticated materials where molecular recognition and non-covalent bonding dictate the macroscopic properties.

Tert Butyl 4 Isocyanatobutanoate As a Versatile Building Block in Organic Synthesis

Strategic Use in Multi-Step Organic Transformations

The primary strategic advantage of tert-butyl 4-isocyanatobutanoate in multi-step synthesis lies in the differential reactivity of its two functional groups. The isocyanate group can undergo immediate reaction with a wide range of nucleophiles, while the tert-butyl ester remains inert. This allows for the initial elaboration of one part of a target molecule.

In a typical synthetic plan, the isocyanate moiety is first reacted with a nucleophile, such as an amine or alcohol, present in a complex substrate. This step forms a stable urea (B33335) or carbamate (B1207046) linkage, respectively, tethering the butanoate portion of the building block to the substrate. The tert-butyl ester group, being resistant to the conditions of this initial coupling reaction, effectively shields the carboxylic acid functionality.

Following this initial coupling, the protecting group can be removed. The tert-butyl group is typically cleaved using mild acidic conditions, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, to unmask the carboxylic acid. This newly revealed functional group is then available for a second, distinct transformation, such as amide bond formation using standard peptide coupling reagents. This stepwise approach is fundamental in constructing complex architectures where precise control over reactivity is paramount. This strategy prevents unwanted side reactions and polymerization that could occur if both functional groups were reactive simultaneously.

Introduction of Functional Groups and Linkages into Complex Molecules

This compound is an excellent reagent for introducing a protected four-carbon carboxylic acid spacer into molecules containing nucleophilic functional groups. The isocyanate group's high reactivity towards nucleophiles like amines, alcohols, and thiols facilitates the creation of specific, stable covalent linkages.

When reacted with a primary or secondary amine, the compound forms a substituted urea linkage. This reaction is typically rapid and high-yielding, proceeding under mild conditions. Similarly, reaction with an alcohol in the presence of a suitable catalyst yields a carbamate linkage. These linkages are common motifs in pharmaceuticals and materials science. The result of these reactions is the covalent attachment of a 4-(tert-butoxycarbonyl)butyl group to the parent molecule, effectively extending its structure and introducing a latent carboxylic acid functionality for further synthetic operations.

Table 1: Functional Group Introduction via this compound This table outlines the primary transformations involving the isocyanate group with various nucleophiles.

| Nucleophile Class | Reactant Functional Group | Resulting Linkage | Product Structure |

|---|---|---|---|

| Primary/Secondary Amine | -NH₂ / -NHR' | Urea | R-NH-C(O)NH-(CH₂)₃-C(O)O-tBu |

| Alcohol | -OH | Carbamate | R-O-C(O)NH-(CH₂)₃-C(O)O-tBu |

Synthesis of Heterocyclic Compounds Incorporating Butanoate Moieties

Isocyanates are well-established precursors in the synthesis of a wide variety of heterocyclic compounds. This compound can be employed in reactions designed to form rings, where the butanoate moiety becomes an integral part of the final heterocyclic structure. These syntheses often involve reactions with substrates containing two or more nucleophilic sites.

For example, the reaction of this compound with a compound containing both an amine and a hydroxyl group (an amino alcohol) can lead to intramolecular cyclization. The initial reaction would likely occur at the more nucleophilic amine, forming a urea intermediate, which could then cyclize via reaction of the hydroxyl group to form a cyclic carbamate derivative, such as a substituted oxazinanone. Similarly, reactions with hydrazine derivatives can be used to construct five- or six-membered rings containing multiple nitrogen atoms. The versatility of isocyanate chemistry allows for its participation in cycloaddition reactions as well, such as [4+1] cycloadditions, which are a powerful tool for constructing five-membered heterocycles enamine.net.

Application in Amino Acid and Peptide Chemistry (as a linker or protecting group precursor)

The structure of this compound makes it particularly suitable for applications in amino acid and peptide chemistry. Its backbone is a derivative of γ-aminobutyric acid (GABA), an important neurotransmitter, making the compound a useful starting material for the synthesis of GABA analogs for neurological research. nih.govresearchgate.net

In peptide synthesis, the tert-butyl ester is a cornerstone of the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy. The tert-butyl group is used to protect the side chains of amino acids like aspartic acid and glutamic acid. peptide.com While not a direct protecting group itself, this compound serves as a bifunctional linker. It can react with the N-terminal amine of a peptide or the side-chain amine of a lysine residue. After this conjugation, the tert-butyl group can be removed to reveal a carboxylic acid, which can then be used to attach another peptide, a drug molecule, or a fluorescent tag. This makes it an effective tool for creating peptide conjugates and peptidomimetics.

Table 2: Applications in Peptide and Amino Acid Chemistry This table summarizes the main roles of this compound in the context of peptides and amino acids.

| Application Area | Role of Compound | Description |

|---|---|---|

| GABA Analog Synthesis | Precursor | Serves as a starting material for GABA derivatives used in neurological studies. |

| Peptide Modification | Linker/Spacer | Connects functional molecules (e.g., drugs, labels) to peptides via a flexible four-carbon chain. |

| Peptidomimetic Design | Structural Scaffold | Introduces a non-peptidic linkage (urea or carbamate) and a flexible spacer into a peptide-like molecule. |

| Protected Fragment Synthesis | Bifunctional Reagent | Allows for the conjugation of a protected acid functionality, which can be deprotected for subsequent fragment coupling. |

Development of Novel Reagents and Methodologies Utilizing the Compound

The unique bifunctional nature of this compound facilitates its use in the development of novel chemical reagents and synthetic methodologies. Its ability to act as a heterobifunctional crosslinker is a key area of application. For example, it can be used to link biomolecules, such as proteins, to surfaces or nanoparticles. The isocyanate end would react with amines on the protein surface (e.g., lysine residues), and the deprotected carboxylate end could be used for attachment to an appropriately functionalized surface.

Furthermore, this compound can serve as a foundational component for creating new derivatizing agents. By attaching a reporter group (like a fluorophore or a mass tag) to the carboxylate end (after deprotection and coupling), the resulting molecule becomes a reagent that can specifically label molecules containing amine or hydroxyl groups via the isocyanate moiety. Such reagents are invaluable in analytical chemistry for the detection and quantification of specific analytes. The development of methodologies that leverage the orthogonal reactivity of this compound continues to be an area of interest for chemists seeking to build complex molecular systems with high degrees of control and efficiency.

Advanced Analytical Methodologies for Research on Tert Butyl 4 Isocyanatobutanoate

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are pivotal for confirming the precise structure of tert-butyl 4-isocyanatobutanoate.

¹H NMR spectroscopy provides information on the number and environment of protons. Key expected signals include those for the tert-butyl group, and the three methylene (B1212753) groups of the butanoate chain.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the tert-butyl group, the methylene carbons, and the highly characteristic carbon of the isocyanate group. Variable temperature (VT) ¹³C NMR can be employed to study rotational barriers and conformational isomers in related carbamate (B1207046) structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition and exact mass of this compound. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used. For instance, in the analysis of related compounds, fast atom bombardment-mass spectrometry has been used to identify metabolites. nih.gov This high level of mass accuracy allows for the unambiguous confirmation of the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is fundamental for identifying the key functional groups present in this compound. researchgate.net The most prominent and diagnostic absorption band is the strong, sharp peak characteristic of the isocyanate (–N=C=O) stretching vibration, which typically appears around 2270 cm⁻¹. researchgate.netresearchgate.net Other significant peaks include the C=O stretching vibration of the ester group and the C-H stretching vibrations of the alkyl groups. FTIR is a rapid and sensitive technique for confirming the presence of these crucial functional moieties. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable technique for assessing the purity of volatile compounds and for mechanistic studies of reactions involving this compound. The gas chromatograph separates the components of a mixture, which are then identified by the mass spectrometer. In studies of related compounds like 3-tert-butyl-4-hydroxyanisole, GC-MS has been effectively used to identify metabolites in biological samples. nih.gov For purity analysis, the peak area normalization method can be employed to quantify impurities. lgcstandards.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and purification of non-volatile or thermally labile compounds like this compound.

Purity Assessment: Reversed-phase HPLC, often with a C18 column, can be used to separate the target compound from starting materials, byproducts, and degradation products. sielc.com UV detection is commonly employed, and the purity is determined by comparing the peak area of the main component to the total peak area. lgcstandards.com

Reaction Monitoring: HPLC can be used to monitor the progress of reactions by taking aliquots at different time points and analyzing the concentration of reactants and products. nih.gov This provides valuable kinetic data.

| Chromatographic Technique | Application | Typical Column | Detection Method |

| GC-MS | Purity analysis of volatile components, Mechanistic studies | Fused-silica capillary column (e.g., DB-1) | Mass Spectrometry (MS) |

| HPLC | Purity assessment, Reaction monitoring, Purification | Reversed-phase (e.g., C18) | UV-Vis, MS |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility for GC analysis or detectability for HPLC. For isocyanates, derivatization is often employed to create more stable and easily analyzable products. A common strategy involves reacting the isocyanate group with an alcohol or an amine to form a stable urethane (B1682113) or urea (B33335) derivative, respectively. These derivatives can then be analyzed by GC or HPLC with greater ease and sensitivity. For instance, on-fiber derivatization has been successfully applied for the determination of aldehydes using PFBHA and GC-EI-MS/MS, demonstrating improved sensitivity. mdpi.com

Advanced Chiral Analysis and Stereochemical Determination

While this compound itself is not chiral, it can be used in reactions to synthesize chiral molecules. In such cases, determining the stereochemical outcome of the reaction is crucial. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral product. Chiral GC can also be used for volatile chiral compounds. The choice of the chiral column and mobile phase is critical for achieving good separation of the enantiomers.

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling. researchgate.net

In Situ FTIR Spectroscopy: This is a particularly powerful tool for monitoring reactions involving isocyanates. mt.com By using a probe immersed directly in the reaction mixture, the disappearance of the strong isocyanate peak around 2270 cm⁻¹ can be continuously tracked, providing a direct measure of the reaction rate and endpoint. researchgate.netresearchgate.net This technique is invaluable for optimizing reaction conditions and understanding reaction mechanisms. The formation of product can also be monitored by observing the appearance of characteristic peaks, such as the urethane C=O stretch.

| Technique | Information Gained | Key Observable Feature |

| In Situ FTIR | Reaction kinetics, Reaction endpoint, Mechanistic insights | Disappearance of isocyanate (–N=C=O) band (~2270 cm⁻¹) |

Future Research Trajectories and Interdisciplinary Opportunities

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes, with a strong emphasis on reducing hazardous reagents and waste. patsnap.com Isocyanates are traditionally synthesized using highly toxic phosgene, a process that generates corrosive byproducts like HCl. researchgate.netrsc.org Future research on tert-butyl 4-isocyanatobutanoate will undoubtedly focus on developing phosgene-free synthetic routes that align with the principles of green chemistry.

Key research objectives include the exploration of bio-based precursors and renewable feedstocks to replace petroleum-derived starting materials. patsnap.comresearchgate.net For instance, methods for producing isocyanates from sources like algae biomass-derived fatty acids are being investigated. researchgate.net These sustainable approaches not only mitigate environmental concerns but also open pathways to creating biodegradable and eco-friendly products. patsnap.com The quest for an efficient, safe, and sustainable method for the direct synthesis and isolation of isocyanates from renewable sources remains a critical goal. researchgate.netrsc.org

Table 1: Comparison of Isocyanate Synthesis Methodologies

| Feature | Traditional Phosgenation | Green Chemistry Alternatives |

|---|---|---|

| Primary Reagent | Phosgene (highly toxic) | Non-toxic reagents (e.g., via Curtius, Hofmann, Lossen rearrangements) |

| Feedstock Source | Petroleum-based | Bio-based (e.g., fatty acids, amino acids) |

| Byproducts | Corrosive HCl | Benign (e.g., N₂) or recyclable materials |

| Safety Profile | High risk, requires stringent containment | Significantly improved safety and handling |

| Environmental Impact | High, contributes to pollution | Low, focuses on biodegradable and renewable pathways |

Innovations such as flow chemistry are being utilized to handle high-energy intermediates safely, mitigating risks associated with traditional batch processing. researchgate.net The development of such green and intrinsically safe routes is essential for the future production of functionalized isocyanates like this compound.

Exploration of Novel Catalytic Transformations

Catalysis is fundamental to modern chemistry, enabling efficient and selective chemical transformations. Future research will likely uncover novel catalysts to control the reactivity of the isocyanate group in this compound, guiding it toward new products and materials. One area of interest is the catalytic conversion of isocyanates into other valuable functional groups, such as carbodiimides, which are themselves important reagents in organic synthesis. acs.org

Research into group-transfer reactions and the catalytic formation of isocyanates via nitrene transfer from organoazides also presents a promising frontier. acs.org For this compound, this could lead to milder and more selective methods for its synthesis or its conversion into other complex molecules. Furthermore, understanding the relative reactivity of different isocyanate groups, as studied in molecules like 2,4-toluene diisocyanate (TDI), can provide insights into achieving selective reactions when incorporating this compound into complex polymer architectures. mdpi.com Developing catalysts that can distinguish between different active sites on a molecule is crucial for creating well-defined, functional materials.

Table 2: Potential Catalytic Transformations for this compound

| Catalyst Type | Transformation | Potential Product/Application |

|---|---|---|

| Phosphine Oxides | Isocyanate to Carbodiimide (B86325) | Cross-linking agents, synthesis of heterocycles |

| Transition Metal Complexes | Cyclotrimerization | Isocyanurates for thermally stable polymers |

| Organometallic Catalysts | Controlled Polymerization | Well-defined polyurethanes and other block copolymers |

| Enzymatic Catalysts | Selective Reactions | Biocompatible materials, modification of natural polymers |

Bio-inspired and Biomimetic Materials Development

Bio-inspired materials (BIM) are synthetic materials designed to mimic the structure and properties of natural substances. tamu.edu These materials often exhibit remarkable properties like durability and self-healing. tamu.edu The isocyanate functionality of this compound makes it an ideal candidate for developing novel polymers that can be integrated into bio-inspired systems.

Future research could focus on using this compound to create polymers with sacrificial bonds, which are non-covalent bonds designed to break under stress and dissipate energy, protecting the main structural integrity of the material. tamu.edu This mechanism, inspired by proteins, allows for self-repair and enhanced toughness. tamu.edu By reacting this compound with bio-based polyols, researchers can create polyurethanes that form the backbone of these advanced composites. After polymerization, the tert-butyl ester group can be hydrolyzed to reveal a carboxylic acid, providing a handle for introducing further functionality, such as hydrogen bonding networks or cross-linking sites that facilitate self-healing.

Advanced Computational Chemistry for Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new synthetic pathways. rsc.org Methods like Density Functional Theory (DFT) allow for the detailed theoretical investigation of reaction kinetics and thermodynamics, providing insights that are difficult to obtain through experiments alone. rsc.org

For this compound, computational studies can be employed to:

Model Reaction Pathways: Elucidate the mechanisms of its synthesis, particularly for novel, catalyst-driven, phosgene-free routes.

Predict Catalyst Performance: Screen potential catalysts for transformations like carbodiimide formation or polymerization, identifying the most promising candidates before laboratory work begins. rsc.org

Understand Reactivity: Analyze how substituents and electronic effects influence the reactivity of the isocyanate group, aiding in the design of selective chemical processes. rsc.org

By performing highly accurate quantum-chemical studies, researchers can gain a deeper understanding of the factors controlling reaction outcomes, accelerating the development of more efficient and selective synthetic protocols for isocyanates. rsc.org

Potential for Applications in Emerging Chemical Technologies

The unique structure of this compound makes it suitable for a variety of emerging technologies. Its ability to act as a linker molecule, connecting different chemical entities, is particularly valuable.

One promising area is in the development of advanced coatings and elastomers. Polyurea, a type of elastomer formed from the reaction of an isocyanate component and a synthetic resin, is known for its high durability, rapid curing, and remarkable energy-absorbing properties. mdpi.com These characteristics have led to its use in demanding applications, including ballistic-resistant coatings. mdpi.com this compound could be used to formulate specialized polyureas or polyurethanes where the protected carboxyl group is later used to anchor the coating to a surface or to introduce other functionalities, such as anti-corrosion or self-cleaning properties.

Furthermore, its bifunctional nature makes it a valuable monomer for creating functional polymers used in drug delivery systems, smart textiles, and other advanced materials where precise control over chemical and physical properties is essential.

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 4-isocyanatobutanoate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via reaction of 4-aminobutanoic acid derivatives with tert-butyl chloroformate in the presence of a base like triethylamine. For example, tert-butyl esters are often prepared by reacting carboxylic acids with tert-butyl alcohol under acid catalysis or via chloroformate intermediates .

- Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane for low nucleophilicity), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (excess tert-butyl chloroformate ensures complete conversion). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the isocyanate product .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. The isocyanate group (NCO) does not produce protons but influences neighboring CH₂ groups (δ 3.0–3.5 ppm for butanoate chain protons).

- ¹³C NMR : The carbonyl carbon of the ester appears at ~170 ppm, while the isocyanate carbon resonates at ~120–125 ppm .

- IR Spectroscopy : A sharp peak at ~2250 cm⁻¹ confirms the isocyanate (-NCO) group. Ester carbonyl (C=O) absorption appears at ~1720 cm⁻¹. Absence of amine (-NH₂) peaks (~3300 cm⁻¹) indicates complete conversion .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

- Methodology : The isocyanate group reacts with amines to form ureas or with alcohols to yield carbamates, enabling its use in constructing bioactive molecules. For example, it serves as a key intermediate in synthesizing enzyme inhibitors or prodrugs via nucleophilic addition reactions .

- Case Study : In kinase inhibitor synthesis, this compound introduces a sterically hindered carbamate group, enhancing target selectivity .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in multi-step syntheses?

- Mechanistic Insight : The tert-butyl group reduces reaction rates in sterically demanding environments (e.g., bulky amine additions) but stabilizes intermediates by preventing undesired side reactions like dimerization. For instance, in Suzuki-Miyaura couplings, the tert-butyl ester improves solubility in non-polar solvents, facilitating catalyst-substrate interactions .

- Experimental Design : Compare reaction kinetics with analogous methyl or ethyl esters under identical conditions to quantify steric effects .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic addition reactions?

- Troubleshooting :

- Contradiction : Discrepancies in reported yields for amine additions.

- Analysis : Variability may arise from moisture (hydrolysis of isocyanate to amine) or solvent polarity (aprotic solvents favor nucleophilic attack).

- Resolution : Conduct reactions under inert atmosphere (argon/glovebox) and use molecular sieves to scavenge water. Validate results via in situ IR to monitor -NCO consumption .

Q. How does computational modeling aid in predicting the regioselectivity of this compound in multi-component reactions?